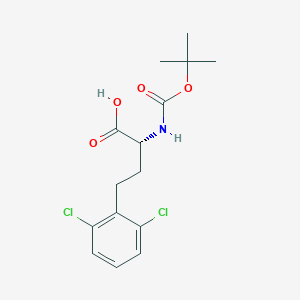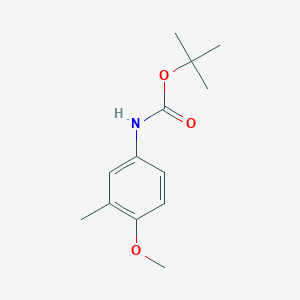
1-(2,2-Dibromo-vinyl)-3-methyl-2-nitro-benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-2-Dibromovinyl)-3-methyl-2-nitrobenzene is an organic compound characterized by the presence of a dibromovinyl group attached to a benzene ring substituted with a methyl and a nitro group
準備方法
The synthesis of 1-(2-2-Dibromovinyl)-3-methyl-2-nitrobenzene typically involves the reaction of 2-nitrobenzaldehyde with tetrabromomethane in the presence of a phosphine reagent such as triisopropyl phosphite. The reaction is carried out in dichloromethane under an inert atmosphere, usually argon, and at low temperatures (2-3°C) to ensure the stability of the intermediate products . The reaction mixture is then quenched with sodium bicarbonate and the organic phase is separated and purified to obtain the desired compound.
化学反応の分析
1-(2-2-Dibromovinyl)-3-methyl-2-nitrobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The dibromovinyl group can participate in substitution reactions, particularly with nucleophiles, leading to the formation of substituted alkenes.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a metal catalyst.
Coupling Reactions: The compound can undergo coupling reactions catalyzed by transition metals such as palladium, leading to the formation of complex organic structures
Common reagents used in these reactions include hydrogen gas, metal catalysts (e.g., palladium, platinum), and nucleophiles such as Grignard reagents.
科学的研究の応用
1-(2-2-Dibromovinyl)-3-methyl-2-nitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the formation of heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials for electronic applications
作用機序
The mechanism of action of 1-(2-2-Dibromovinyl)-3-methyl-2-nitrobenzene involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, while the dibromovinyl group can participate in electrophilic addition reactions. These interactions can lead to the modulation of biological pathways and the inhibition of specific enzymes .
類似化合物との比較
1-(2-2-Dibromovinyl)-3-methyl-2-nitrobenzene can be compared with other similar compounds such as:
2-(2,2-Dibromovinyl)furan: This compound also contains a dibromovinyl group but is attached to a furan ring instead of a benzene ring.
2-(2,2-Dibromovinyl)-1-methyl-1H-imidazole-4,5-dicarbonitrile: This compound features a dibromovinyl group attached to an imidazole ring, highlighting the versatility of the dibromovinyl group in different chemical environments.
特性
分子式 |
C9H7Br2NO2 |
|---|---|
分子量 |
320.96 g/mol |
IUPAC名 |
1-(2,2-dibromoethenyl)-3-methyl-2-nitrobenzene |
InChI |
InChI=1S/C9H7Br2NO2/c1-6-3-2-4-7(5-8(10)11)9(6)12(13)14/h2-5H,1H3 |
InChIキー |
FYJDMAUTUHQASI-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)C=C(Br)Br)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


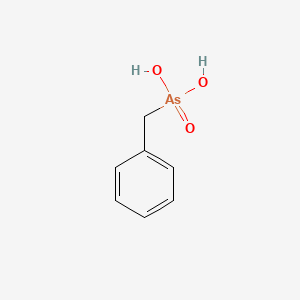
![trans-4-{[(2-Chloro-1,3-thiazol-5-yl)methyl]amino}cyclohexanol](/img/structure/B14116643.png)
![3-[(4-chlorophenyl)methyl]-N-[2-(1H-imidazol-5-yl)ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/structure/B14116649.png)
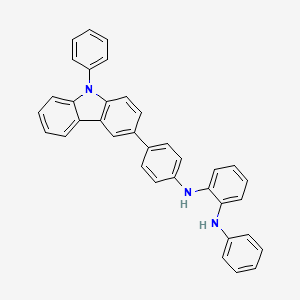
![dipotassium;[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl] phosphate](/img/structure/B14116669.png)

![(2S)-2-[(2,4-dimethylpyrimidin-5-yl)oxymethyl]-2-(3-fluorophenyl)-N-(5-fluoropyridin-2-yl)cyclopropane-1-carboxamide](/img/structure/B14116677.png)
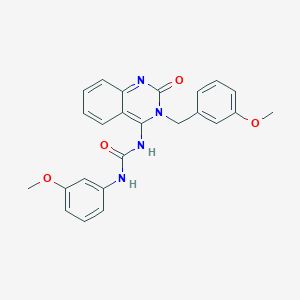
![2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B14116684.png)
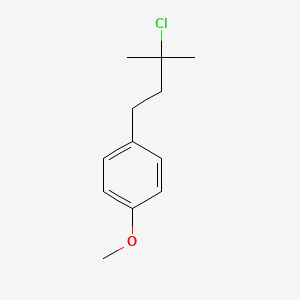
![methyl 2-(8-(2-methoxy-5-methylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14116689.png)
